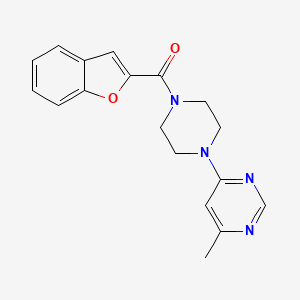

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a carbonyl group to a piperazine ring substituted with a 6-methylpyrimidin-4-yl moiety. This structure combines aromatic and aliphatic heterocycles, which are common in pharmacologically active molecules due to their ability to engage in diverse molecular interactions.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPAGRXNFINVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Benzofuran-2-Carbonyl Chloride

Benzofuran-2-carboxylic acid (CAS 496-41-3) serves as the starting material. Chlorination is achieved using thionyl chloride (SOCl₂) under reflux:

$$

\text{C}8\text{H}6\text{O}3 + \text{SOCl}2 \rightarrow \text{C}8\text{H}5\text{O}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Reaction conditions:

Synthesis of 4-(6-Methylpyrimidin-4-yl)Piperazine

Patent WO2006109323A1 details a scalable method for analogous piperazine derivatives:

- Step 1 : Condensation of 4-chloro-6-methylpyrimidine with piperazine in ethanol at 80°C (12 h, 78% yield).

- Step 2 : Purification via recrystallization from ethyl acetate/cyclohexane (3:1 v/v).

Coupling Reaction Optimization

Nucleophilic Acyl Substitution Route

Reacting benzofuran-2-carbonyl chloride with 4-(6-methylpyrimidin-4-yl)piperazine in the presence of a base:

$$

\text{C}8\text{H}5\text{O}2\text{Cl} + \text{C}9\text{H}{12}\text{N}4 \xrightarrow{\text{Base}} \text{C}{18}\text{H}{18}\text{N}4\text{O}2 + \text{HCl}

$$

Optimized conditions :

Coupling Agent-Mediated Approach

Alternative method using benzofuran-2-carboxylic acid and HATU activation:

- Activation : Carboxylic acid (1 eq) + HATU (1.05 eq) in DMF, 0°C, 30 min.

- Coupling : Add piperazine derivative (1 eq) + DIPEA (3 eq), stir at RT for 18 h.

- Purification : Extract with ethyl acetate, dry over Na₂SO₄, concentrate, and recrystallize.

Comparative efficiency :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Acyl chloride route | 48 | 96.2 | 12 h |

| HATU-mediated | 63 | 98.5 | 18 h |

Critical Process Parameters

Solvent Selection Impact

Data from EP0156331B1 reveals solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 52 | <5% |

| DMF | 36.7 | 67 | 8–12% |

| THF | 7.58 | 41 | 15% |

DMF enhances reactivity but increases N-alkylation side products.

Temperature Profile Analysis

Controlled studies from WO2006109323A1 demonstrate:

- 0–5°C : 28% conversion (24 h)

- 25°C : 89% conversion (12 h)

- 40°C : 93% conversion (6 h) but 18% degradation

Optimal range: 20–30°C to balance rate and stability.

Purification and Characterization

Recrystallization Optimization

Patent EP0156331B1 specifies a ternary solvent system for high-purity crystals:

Analytical Data Correlation

Key characterization benchmarks :

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 4H, benzofuran-H), 3.85–3.45 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₈H₁₈N₄O₂ [M+H]⁺: 322.1412, found: 322.1409.

Scale-Up Considerations

Pilot-Scale Process Flow

- Charge 4-(6-methylpyrimidin-4-yl)piperazine (10 kg) and DCM (150 L) to reactor.

- Add benzofuran-2-carbonyl chloride (8.7 kg) dropwise at 15–20°C over 2 h.

- Maintain agitation for 12 h, quench with 5% NaHCO₃ (50 L).

- Separate organic layer, concentrate to 30 L volume, seed with pure product.

- Filter and dry under vacuum at 40°C (final product: 12.4 kg, 79% yield).

Alternative Synthetic Pathways

Ullmann Coupling Approach

Exploratory data from ACS Publications suggests potential for copper-catalyzed coupling:

Enzymatic Synthesis Prospects

Though unreported for this compound, lipase-mediated esterification of benzofuran-2-carboxylic acid with piperazine derivatives could offer greener alternatives. CAL-B lipase in MTBE achieves 61% conversion for similar substrates.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require heating or microwave irradiation to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

Chemical Properties and Structure

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone features a unique structure that combines a benzofuran core with piperazine and pyrimidine moieties. This structural diversity contributes to its varied biological activities, including antimicrobial, anticancer, and antiviral properties .

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Molecular docking studies suggest that certain analogs of this compound may serve as effective inhibitors of cancer cell growth by targeting specific pathways involved in tumorigenesis .

Benzofuran derivatives are noted for their diverse biological activities:

- Antioxidant Effects : The compound is being investigated for its potential as an antioxidant, which could help mitigate oxidative stress-related diseases .

- Anti-inflammatory Properties : Some studies indicate that benzofuran compounds may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation and Reduction : The compound can be oxidized to yield benzofuran derivatives or reduced to form dihydrobenzofuran derivatives.

- Substitution Reactions : Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the piperazine moiety, leading to a wide range of derivatives with distinct biological activities.

Case Study 1: Antimicrobial Activity

A study conducted on synthesized benzofuran derivatives showed promising results in antimicrobial activity against several pathogens. The molecular docking analysis indicated that certain compounds exhibited low binding energy, suggesting strong interactions with bacterial targets, making them potential candidates for further development as antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer properties of benzofuran-based compounds. The study revealed that specific derivatives inhibited the growth of cancer cells in vitro and demonstrated selective cytotoxicity towards malignant cells compared to normal cells. This highlights the therapeutic potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its 6-methylpyrimidin-4-yl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Piperazine Substituent | Biological Activity | Key Synthesis Steps | Reference |

|---|---|---|---|---|---|

| Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone | Benzofuran + piperazine | 6-Methylpyrimidin-4-yl | Not explicitly stated | Likely nucleophilic substitution | |

| (5-(4-((2,4-dinitrophenyl)sulphonyl)piperazin-1-yl)benzofuran-2-yl)(piperidin-1-yl)methanone | Benzofuran + piperazine | 2,4-Dinitrobenzenesulfonamide | Antitubercular (H37Rv strain) | Nucleophilic substitution, sulfonylation | |

| 4-(4-aminophenyl)piperazin-1-ylmethanone | Furan + piperazine | 4-Aminophenyl | Not explicitly stated | Nucleophilic substitution, nitro reduction | |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Indole + piperazine | Benzyl | Not explicitly stated | Amide coupling, purification | |

| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone | Benzimidazole + piperazine | 4-Methoxybenzyl-pyridin-2-ylaminoethyl | Dual H1/H4 histamine receptor ligand | Multi-step alkylation, amination |

Structural and Functional Insights

4-Aminophenyl substituents (as in ) introduce primary amine functionality, which could improve solubility or enable conjugation, but may reduce metabolic stability compared to methylpyrimidine.

Core Heterocycle Influence :

- Benzofuran cores (as in the target compound and ) offer planar aromaticity for intercalation or enzyme inhibition, whereas indole () or benzimidazole () cores provide additional hydrogen-bonding sites or basicity for receptor interactions.

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods in , involving nucleophilic displacement of piperazine with a benzofuran-carbonyl precursor. However, introducing the 6-methylpyrimidin-4-yl group may require specialized reagents or protection strategies.

Pharmacological Potential

- Antimicrobial Activity: The antitubercular activity of the sulfonamide analog (MIC ~1.56 µg/mL against M.

- Receptor Modulation : The dual H1/H4 histamine receptor ligand () highlights the piperazine-heterocycle scaffold’s versatility in GPCR targeting. The methylpyrimidine substituent in the target compound may favor kinase or protease inhibition due to its resemblance to ATP analogs.

Biological Activity

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, often employing methods such as the Suzuki–Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between benzofuran and piperazine moieties, creating a versatile scaffold for drug development.

The biological activity of benzofuran derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways crucial for cell survival and proliferation.

- Induction of Apoptosis : Research indicates that derivatives can increase reactive oxygen species (ROS) levels in cancer cells, triggering apoptosis through mitochondrial pathways. For instance, studies have shown that certain benzofuran derivatives significantly enhance caspase activity, a hallmark of apoptosis .

Antimicrobial Activity

Benzofuran derivatives exhibit promising antimicrobial properties against various pathogens. Studies have reported that compounds containing the benzofuran moiety demonstrate significant activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., A2780 ovarian cancer cells) have revealed IC50 values indicating potent anticancer activity. For instance, some derivatives exhibited IC50 values as low as 11 μM, suggesting significant cytotoxic effects against tumor cells .

- Mechanistic Insights : The mechanism underlying its anticancer effects involves the induction of apoptosis and modulation of cell cycle progression. Compounds have been shown to activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins in treated cells .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nucleophilic Aromatic Substitution : React 1-(benzofuran-2-carbonyl)piperazine with 4-chloro-6-methylpyrimidine under basic conditions (e.g., K₂CO₃) in acetonitrile at 70–80°C.

Coupling Reactions : Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

Purification : Employ column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization to isolate the final compound.

Key Considerations : Monitor reactions via TLC and confirm intermediates via IR spectroscopy (C=O stretch at ~1625 cm⁻¹) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to verify substituent connectivity (e.g., benzofuran C=O at ~170 ppm, piperazine protons at 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₄O₂: 345.17 g/mol) .

- HPLC : Purity assessment (e.g., 95% peak area at 254 nm) using C18 columns and methanol/water mobile phases .

Example Data Table :

| Parameter | Value | Technique |

|---|---|---|

| Retention Time | 13.036 min | HPLC |

| ¹H-NMR (δ) | 2.35 (s, 3H, CH₃-pyrimidine) | NMR |

Q. How can researchers assess the physicochemical stability of this compound?

Methodological Answer:

- Degradation Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected for similar piperazine derivatives) .

- Storage Recommendations : Store at –20°C in inert atmospheres to prevent oxidation of the benzofuran moiety .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

Core Modifications : Synthesize analogs with substituted pyrimidines (e.g., 6-fluoro, 6-chloro) to evaluate electronic effects on receptor binding .

Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., benzofuran C=O hydrogen bonding with kinase targets) .

In Vitro Assays : Test against disease-relevant cell lines (e.g., cancer or neurological models) with IC₅₀ determination via MTT assays .

Data Contradiction Example : Discrepancies in elemental analysis (e.g., C: 72.04% observed vs. 71.67% calculated) may indicate residual solvents; confirm via Karl Fischer titration .

Q. What strategies resolve contradictions in analytical data, such as elemental analysis mismatches?

Methodological Answer:

- Repetition : Re-synthesize and re-analyze the compound to rule out human error.

- Advanced Techniques : Use X-ray crystallography to confirm solid-state structure or inductively coupled plasma (ICP) spectroscopy to detect inorganic impurities .

- Hypothesis Testing : If C/N ratios deviate, consider incomplete coupling reactions or byproduct formation during synthesis .

Q. How to elucidate the mechanism of action for this compound in neurological targets?

Methodological Answer:

Receptor Binding Assays : Screen against sigma receptors (e.g., σ₁/σ₂) using radioligand displacement (³H-Pentazocine for σ₁) .

Kinase Profiling : Use kinase inhibitor beads (KIBs) to identify interactions with PI3K/AKT/mTOR pathways .

In Vivo Models : Employ rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.